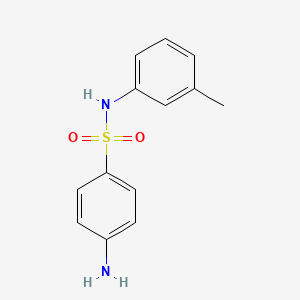

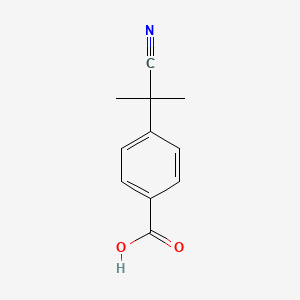

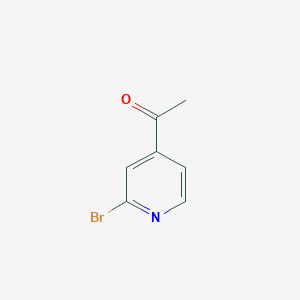

4-amino-N-(3-methylphenyl)benzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide compounds has been a topic of interest due to their potential as inhibitors for various enzymes and receptors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Similarly, a series of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides were designed and synthesized, demonstrating inhibition of human carbonic anhydrase isozymes, which are relevant in various physiological processes . Another study synthesized 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide and characterized its structure through various spectroscopic techniques, highlighting the utility of these compounds in structural and spectroscopic studies .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Additionally, computational studies have been conducted to predict vibrational frequencies, structural parameters, and hyperpolarizability, which are essential for understanding the physical properties and potential applications in non-linear optics .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The synthesis of these compounds often involves reactions such as quaternization, as seen in the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts . These reactions are crucial for modifying the chemical structure and properties of sulfonamides, enabling the development of compounds with specific biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely related to their molecular structure. Theoretical and experimental investigations provide insights into their spectroscopic properties, molecular electrostatic potential, and electronic properties such as HOMO-LUMO energy gaps . These properties are significant for applications in drug design and materials science. For instance, the first hyperpolarizability of these compounds suggests their potential in non-linear optics . Moreover, the bioactivity studies on new sulfonamide derivatives have shown cytotoxic activities and inhibition of carbonic anhydrase, indicating their relevance in medicinal chemistry .

Scientific Research Applications

Application 1: Anticancer and Antimicrobial Agents

- Scientific Field : Medicinal Chemistry, Pharmacology .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” derivatives have been studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

- Methods of Application/Experimental Procedures : The compounds were synthesized and their inhibitory effect on CA IX was evaluated . The derivatives were also tested for their anti-proliferative activity against two breast cancer cell lines .

- Results/Outcomes : Some of the derivatives showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Three of the derivatives also showed excellent enzyme inhibition against CA IX .

Application 2: Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” is a crucial building block in the synthesis of many drug candidates . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .

- Methods of Application/Experimental Procedures : The compound was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in the microflow system .

- Results/Outcomes : The established kinetic model was able to calculate the selectivity and conversion of the acylation reaction, which were in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .

Application 3: Chemical Building Block

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” is a crucial building block in the synthesis of many drug candidates . It is often used in research and development labs for the synthesis of new compounds .

- Methods of Application/Experimental Procedures : The compound is typically used in a variety of organic reactions, including condensation reactions, substitution reactions, and addition reactions .

- Results/Outcomes : The use of this compound as a building block has led to the discovery of numerous new compounds with potential therapeutic applications .

Application 4: Synthesis of {(4-nitrophenyl)sulfonyl}tryptophan

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” is used in the synthesis of a novel sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

- Methods of Application/Experimental Procedures : The slow evaporation method was used to form single crystals of the named compound from methanolic solution . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

- Results/Outcomes : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Application 5: Research Use

- Scientific Field : Various Fields .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” is often used in research settings . It is a compound with a molecular weight of 262.33 and a molecular formula of C13H14N2O2S .

- Methods of Application/Experimental Procedures : The compound is used in various research experiments, but the specific methods of application or experimental procedures would depend on the nature of the research .

- Results/Outcomes : The outcomes would also depend on the specific research experiment .

Application 6: Synthesis of {(4-nitrophenyl)sulfonyl}tryptophan

- Scientific Field : Organic Chemistry .

- Summary of the Application : “4-amino-N-(3-methylphenyl)benzenesulfonamide” is used in the synthesis of a novel sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

- Methods of Application/Experimental Procedures : The slow evaporation method was used to form single crystals of the named compound from methanolic solution . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

- Results/Outcomes : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

properties

IUPAC Name |

4-amino-N-(3-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-3-2-4-12(9-10)15-18(16,17)13-7-5-11(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQLCIJVYKQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258996 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-methylphenyl)benzenesulfonamide | |

CAS RN |

16803-94-4 | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16803-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)